REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([NH2:5])=[O:4].[C:6]([CH2:9][C:10](=O)[CH3:11])(=O)[CH3:7].S(=O)(=O)(O)O>C(O)C>[CH3:1][N:2]1[C:6]([CH3:7])=[CH:9][C:10]([CH3:11])=[N:5][C:3]1=[O:4]
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Name
|
|
Quantity
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20 g
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Type
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reactant
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Smiles
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CNC(=O)N
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Name
|
|
Quantity
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29.4 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)CC(C)=O
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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97 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The mixture was then after-stirred for 1 hour at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture heated up
|
Type
|
CUSTOM
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Details
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After just a short time, the hydrogen sulfate salt of the product precipitated out in the form of a pale, crystalline solid, which
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Type
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FILTRATION
|
Details
|
was filtered off
|
Type
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DISSOLUTION
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Details
|
This salt was dissolved in a small amount of water
|
Type
|
EXTRACTION
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Details
|
Extraction
|
Type
|
STIRRING
|
Details
|
by shaking with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solvent was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |